An In-depth Technical Guide to the Properties of 5,6-Dihydrobenzo[h]cinnoline and its Derivatives
An In-depth Technical Guide to the Properties of 5,6-Dihydrobenzo[h]cinnoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of the 5,6-dihydrobenzo[h]cinnoline scaffold. While specific data for the unsubstituted parent compound is limited in publicly available literature, this guide synthesizes information on its derivatives and related structures to offer valuable insights for researchers in medicinal chemistry and materials science.
Introduction to the Benzo[h]cinnoline Core
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a significant pharmacophore in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The benzo[h]cinnoline framework, a tetracyclic system, represents a class of these compounds with promising therapeutic potential. The partially saturated 5,6-dihydrobenzo[h]cinnoline core offers a three-dimensional structure that can be advantageous for specific biological interactions.
Physicochemical and Spectroscopic Properties
Detailed experimental data for the unsubstituted 5,6-dihydrobenzo[h]cinnoline is scarce. However, based on related structures, we can infer some expected characteristics.
Table 1: Physicochemical Properties of Benzo[h]cinnoline and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Benzo[h]cinnoline | C₁₂H₈N₂ | 180.21 | 158 | 230-17-1[4][5] |
| 5,6-Dihydrobenzo[c]cinnoline | C₁₂H₁₀N₂ | 182.22 | Not available | 52125-81-2[1] |
| 5,6-Dihydrobenzo[h]cinnoline | C₁₂H₁₀N₂ | 182.22 | Not available | Not available |
Spectroscopic Analysis
Predicting the spectroscopic features of 5,6-dihydrobenzo[h]cinnoline can be guided by the analysis of its derivatives and related heterocyclic systems.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and quinoline ring systems, as well as characteristic signals for the methylene protons at the 5 and 6 positions of the dihydropyridazine ring. These aliphatic protons would likely appear as multiplets in the upfield region of the spectrum.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and two distinct signals for the aliphatic carbons at positions 5 and 6.
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IR Spectroscopy: The infrared spectrum would likely exhibit C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching frequencies characteristic of the heterocyclic ring system.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 182.22 g/mol .
Synthesis and Reactivity
While a specific, high-yield synthesis for the unsubstituted 5,6-dihydrobenzo[h]cinnoline is not prominently documented, the synthesis of its derivatives provides insight into the reactivity of the core structure.
A practical one-pot, two-step, three-component reaction has been developed for the regioselective preparation of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives.[6] This reaction involves the condensation of 3,4-dihydronaphthalen-1(2H)-one, an aryl(or heteroaryl)glyoxal monohydrate, and hydrazine monohydrate.[6] This methodology highlights the feasibility of constructing the 5,6-dihydrobenzo[h]cinnoline scaffold through cyclization reactions.
Another significant class of derivatives, dihydrobenzo[h]cinnoline-5,6-diones, has been synthesized via a one-pot multicomponent approach using 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes.[7]
The reactivity of the 5,6-dihydrobenzo[h]cinnoline core is expected to be centered around the nitrogen atoms and the dihydropyridazine ring. The nitrogen atoms can act as nucleophiles or bases, while the C-N bonds in the dihydro ring may be susceptible to cleavage under certain conditions. The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the presence of the heterocyclic ring.
Experimental Protocol: Three-Component Synthesis of 3-Aryl-5,6-dihydrobenzo[h]cinnolines
This protocol is adapted from the work of Gholampour et al. (2024) for the synthesis of 3-aryl-5,6-dihydrobenzo[h]cinnoline derivatives.[6]
Materials:
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3,4-dihydronaphthalen-1(2H)-one
-
Aryl(or heteroaryl)glyoxal monohydrate
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
To a solution of 3,4-dihydronaphthalen-1(2H)-one (1 mmol) in ethanol (5 mL), add the aryl(or heteroaryl)glyoxal monohydrate (1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add hydrazine monohydrate (1.2 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the appropriate time as monitored by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
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The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Diagram 1: Synthetic Pathway to 3-Aryl-5,6-dihydrobenzo[h]cinnolines
Caption: A three-component reaction for the synthesis of 3-aryl-5,6-dihydrobenzo[h]cinnoline derivatives.
Applications in Drug Discovery and Materials Science
The 5,6-dihydrobenzo[h]cinnoline scaffold is a promising platform for the development of novel therapeutic agents.
Anticancer Activity
Derivatives of dihydrobenzo[h]cinnoline-5,6-dione have demonstrated significant cytotoxic activity against human tumor cell lines.[7] This suggests that the benzo[h]cinnoline core can serve as a template for the design of new anticancer drugs.
Neurodegenerative Diseases
In silico studies, including molecular docking and ADMET prediction, have indicated that 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives could be potential non-covalent multi-targeting inhibitors for the treatment of neurodegenerative diseases.[6]
Antifungal Agents
While not directly a benzo[h]cinnoline, the structurally related 5,6-dihydrobenzo[h]quinazoline derivatives have been designed and synthesized as potent succinate dehydrogenase inhibitors with excellent antifungal activity against phytopathogenic fungi.[8] This highlights the potential of the broader class of related heterocyclic systems in agricultural applications.
Diagram 2: Potential Applications of the 5,6-Dihydrobenzo[h]cinnoline Scaffold
Caption: Potential therapeutic and material science applications of the 5,6-dihydrobenzo[h]cinnoline core structure.
Conclusion
The 5,6-dihydrobenzo[h]cinnoline scaffold represents a versatile and promising heterocyclic system with significant potential in drug discovery and development. While detailed physicochemical data on the parent compound remains elusive in the public domain, the growing body of research on its derivatives underscores the importance of this chemical entity. The synthetic methodologies developed for its derivatives offer accessible routes to a wide range of substituted analogues, paving the way for further exploration of their biological activities. Future research focused on the synthesis and characterization of the unsubstituted 5,6-dihydrobenzo[h]cinnoline will be crucial for a more complete understanding of its fundamental properties and for unlocking its full potential in various scientific disciplines.
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